![molecular formula C19H28N4O3 B5536520 1-cyclopentyl-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5536520.png)

1-cyclopentyl-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

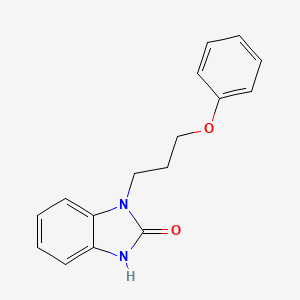

1-Cyclopentyl-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone is a compound of significant interest due to its structural uniqueness and potential for biological activity. The compound features a complex structure with the integration of a 1,2,4-oxadiazole ring, which is known for its relevance in medicinal chemistry due to the diverse pharmacological properties associated with this moiety (Kharchenko, Detistov, & Orlov, 2008).

Synthesis Analysis

The synthesis of such compounds typically involves one-pot condensation strategies, utilizing precursors like 5-oxopyrrolidine-3-carboxylic acids and carbonyldiimidazole, leading to the formation of bicyclic systems with the 1,2,4-oxadiazole ring. These syntheses are confirmed through methods such as IR, 1H NMR, and mass spectrometry, showcasing the compound's intricate design and successful integration of the desired functional groups (Kharchenko, Detistov, & Orlov, 2008).

Molecular Structure Analysis

Molecular structure analysis, particularly through X-ray diffraction and DFT calculations, reveals the compound's detailed geometry, including bond lengths, angles, and conformational preferences. These analyses provide insights into the molecular interactions and stability critical for understanding the compound's chemical reactivity and potential biological interactions (Şahin, Özkan, Köksal, & Işık, 2012).

Chemical Reactions and Properties

The compound's chemical reactivity includes interactions with various reagents and potential for participating in cycloaddition reactions, contributing to the synthesis of novel compounds with diverse biological activities. The presence of functional groups like the oxadiazole moiety influences its chemical properties, including electrophilic and nucleophilic reactions, showcasing its versatility in synthetic chemistry (Kumar & Perumal, 2007).

Scientific Research Applications

Pharmacokinetics and Metabolism

Compounds with complex structures similar to the mentioned chemical often undergo extensive pharmacokinetic and metabolic studies to understand their disposition, metabolism, and excretion in humans. For example, the study of the disposition and metabolism of SB-649868, an orexin receptor antagonist, revealed insights into its elimination pathways, highlighting the importance of such studies for drug development (Renzulli et al., 2011).

Molecular Imaging and Receptor Occupancy

Molecular imaging techniques, such as positron emission tomography (PET), utilize compounds that can bind to specific brain receptors to visualize and quantify receptor occupancy in vivo. This approach helps in the development and therapeutic monitoring of drugs targeting specific receptors in the brain (Ametamey et al., 2007).

Biomarker Development

Compounds are also studied for their potential as biomarkers of exposure to environmental or dietary carcinogens, as seen in the research on heterocyclic aromatic amines (HAs) in cooked foods. Such studies aim to assess human exposure levels and understand the risk factors associated with diet-related carcinogenesis (Wakabayashi et al., 1993).

Future Directions

properties

IUPAC Name |

1-cyclopentyl-4-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O3/c1-13-20-17(26-21-13)10-14-6-8-22(9-7-14)19(25)15-11-18(24)23(12-15)16-4-2-3-5-16/h14-16H,2-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAIUXGKVKIJFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentyl-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)-2-pyrrolidinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-3-[3-(1,3-benzothiazol-2-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5536441.png)

![4-tert-butyl-N'-[4-(dimethylamino)benzylidene]benzenesulfonohydrazide](/img/structure/B5536451.png)

![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5536453.png)

![3-({[2-(2-chlorophenyl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5536460.png)

![2-methyl-6-({4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5536464.png)

![3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5536490.png)

![(3aS*,10aS*)-2-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5536502.png)

![4-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5536505.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5536513.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5536535.png)

![2-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5536540.png)